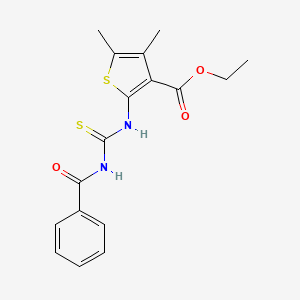
1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride is a chemical compound with the molecular formula C21H28ClN. It is known for its use in pharmaceutical research and as an impurity reference material. The compound is characterized by its piperidine ring structure, which is substituted with a 1-methyl-3,3-diphenylpropyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride typically involves the reaction of piperidine with 1-methyl-3,3-diphenylpropyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.
化学反応の分析
Types of Reactions: 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
科学的研究の応用
1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical development and method validation.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its analgesic properties and potential therapeutic applications.
Industry: Utilized in the development and testing of new pharmaceutical formulations.
作用機序
The mechanism of action of 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
- 1-(1-Methyl-3,3-diphenylpropyl)pyrrolidine hydrochloride
- 1-[2-(4-methoxyphenoxy)ethyl]-4-(3-phenylpropyl)piperidine hydrochloride
- 1-methyl-2-(1-phenylcyclohexyl)piperidine hydrochloride
- 1-methyl-2-(1-phenylcyclopentyl)piperidine hydrochloride
Uniqueness: 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and pharmaceutical applications.
特性
CAS番号 |
110246-09-8 |
|---|---|
分子式 |
C21H28ClN |
分子量 |
329.9 g/mol |
IUPAC名 |
1-(4,4-diphenylbutan-2-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-18(22-15-9-4-10-16-22)17-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,18,21H,4,9-10,15-17H2,1H3;1H |
InChIキー |
HIPWHPBQSNWYMQ-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide](/img/structure/B11996956.png)
![N-[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11996960.png)
![4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996967.png)

![methyl {[3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11997003.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11997011.png)
![propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11997015.png)
![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11997017.png)

![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997027.png)
![2-(2,5-dichlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11997028.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B11997033.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997046.png)

